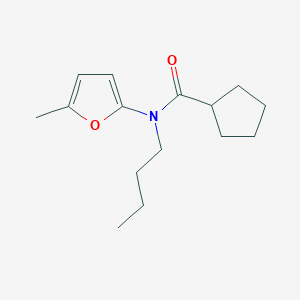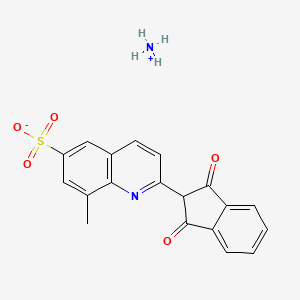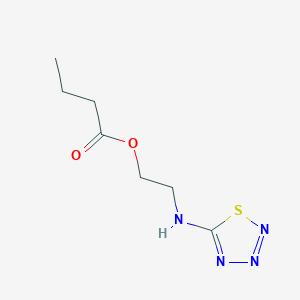![molecular formula C12H15NO B15211546 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 70243-84-4](/img/structure/B15211546.png)
1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group through an ethanone linkage
准备方法
The synthesis of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone typically involves the reaction of pyrrolidine with a phenyl ethanone derivative. One common method includes the use of 2-bromo-1-phenylethanone as a starting material, which undergoes nucleophilic substitution with pyrrolidine to form the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, under reflux conditions, and may require a base like potassium carbonate to facilitate the reaction .
化学反应分析
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of central nervous system stimulants and other psychoactive substances.
Biological Studies: The compound is used in studies investigating the interaction of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed as an intermediate in the synthesis of more complex organic molecules, which are used in various industrial processes.
作用机制
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter transporters or receptors in the central nervous system . The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects, depending on the specific target and the context of its use .
相似化合物的比较
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can be compared to other similar compounds, such as:
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: This compound features a fluorine substituent on the phenyl ring, which can alter its chemical and biological properties.
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone lies in its specific structural configuration, which provides a balance between lipophilicity and hydrophilicity, making it a versatile scaffold for various applications .
属性
CAS 编号 |
70243-84-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI 键 |
WILVJAAEZPIEIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


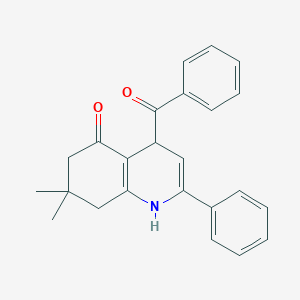
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)

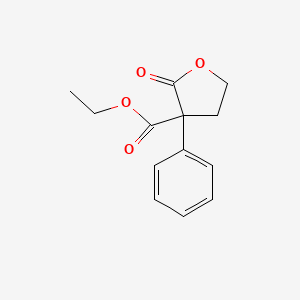
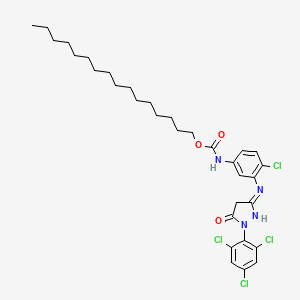
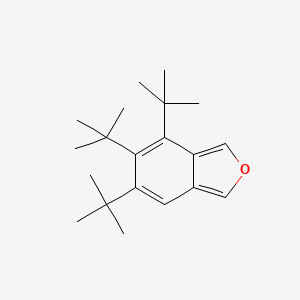
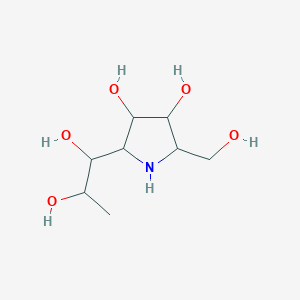
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
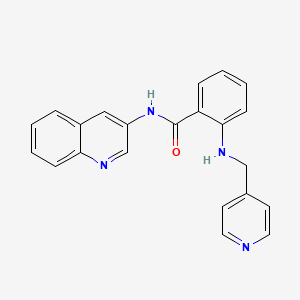
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
